molecular formula C10H15NO3S B3041547 4-Methoxy-2,3,6-trimethylbenzenesulfonamide CAS No. 316831-31-9

4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Cat. No. B3041547
CAS RN: 316831-31-9
M. Wt: 229.3 g/mol
InChI Key: RVZNHBVRNJINRI-UHFFFAOYSA-N
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Description

“4-Methoxy-2,3,6-trimethylbenzenesulfonamide” is a compound that has been used in peptide synthesis . It is also known as Mestranol, a synthetic estrogen that has been widely used as a component of oral contraceptives.


Synthesis Analysis

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is used to protect the ε-amino function of lysine. It can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1) but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,3,6-trimethylbenzenesulfonamide” is C10H15NO3S . The molecular weight is 229.3 g/mol.


Chemical Reactions Analysis

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is used in the solution synthesis of methionine-containing peptides, such as mastoparan X and chicken gastrin releasing peptide (c-GRP) .


Physical And Chemical Properties Analysis

The average mass of “4-Methoxy-2,3,6-trimethylbenzenesulfonamide” is 178.228 Da and the monoisotopic mass is 178.099380 Da .

Scientific Research Applications

1. Fluorophore Synthesis and Zinc Detection

4-Methoxy-2,3,6-trimethylbenzenesulfonamide has been utilized in the synthesis of analogues of a Zinquin-related fluorophore. These compounds exhibit a bathochromic shift in ultraviolet/visible spectra upon the addition of zinc, forming fluorescent complexes with zinc ions. The 4-methoxy compound, in particular, forms a more fluorescent complex than its analogues and has a higher quantum yield, making it significant in zinc detection and related studies (Kimber et al., 2003).

2. Anticancer and Antiangiogenic Activity

Research has shown that derivatives of 4-methoxybenzenesulfonamide, including those with 3,4,5-trimethoxyanilino modifications, have significant anticancer and antiangiogenic activities. These compounds have demonstrated potential in inhibiting cancer cell growth, disrupting tubulin polymerization, and inducing apoptosis. They have shown potent activity against a range of cancer cell lines and in animal models, indicating their potential as antitumor drugs (Romagnoli et al., 2015).

3. Antifungal Applications

Derivatives of 4-methoxybenzenesulfonamide have been synthesized and tested for antifungal activity. These compounds exhibited potent antifungal effects against Aspergillus niger and Aspergillus flavus, demonstrating significant structure-activity relationship trends. This suggests their potential application in developing new antifungal agents (Gupta & Halve, 2015).

4. Protecting Group in Peptide Synthesis

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group derived from this compound has been used as a protecting group in peptide synthesis. Its stability against certain conditions and ease of removal under specific reactions make it advantageous for synthesizing complex peptides, such as mastoparan X and chicken gastrin-releasing peptide (Fujino et al., 1982).

5. Tubulin Polymerization Inhibition

Certain 4-methoxybenzenesulfonamide derivatives have been investigated for their role in inhibiting tubulin polymerization, a critical process in cancer cell division. These compounds have shown to target tubulin polymerization effectively, indicating their potential as new antitumor drugs (Mahesh et al., 2017).

6. Monomer Spectroscopic Analysis

The monomer spectroscopic analysis of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide and its interaction energies have been studied. These studies help understand the molecular structure and interactions, which is crucial in developing pharmaceutical compounds (Karakaya et al., 2015).

properties

IUPAC Name

4-methoxy-2,3,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNHBVRNJINRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,6-trimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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